molecular formula C21H27NO3 B2798544 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide CAS No. 1396798-09-6

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide

Cat. No.: B2798544
CAS No.: 1396798-09-6
M. Wt: 341.451
InChI Key: VXKFVNLRFUAYBO-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an acetamide moiety

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions in cells.

    Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules for various industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with a suitable halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenyl halide.

    Nucleophilic Substitution: The 4-tert-butylphenyl halide is then reacted with sodium phenoxide to form 4-tert-butylphenoxybenzene.

    Acetamide Formation: The final step involves the reaction of 4-tert-butylphenoxybenzene with 3-hydroxy-3-phenylpropylamine in the presence of acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of 2-(4-(tert-butyl)phenoxy)-N-(3-oxo-3-phenylpropyl)acetamide.

    Reduction: Formation of 2-(4-(tert-butyl)phenoxy)-N-(3-hydroxy-3-phenylpropyl)amine.

    Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)acetamide: Lacks the hydroxy-phenylpropyl group, making it less complex.

    N-(3-hydroxy-3-phenylpropyl)acetamide: Lacks the phenoxy group, reducing its potential interactions.

    4-tert-butylphenoxyacetic acid: Contains a carboxylic acid instead of an acetamide group.

Uniqueness

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological interactions. The presence of both the phenoxy and hydroxy-phenylpropyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-21(2,3)17-9-11-18(12-10-17)25-15-20(24)22-14-13-19(23)16-7-5-4-6-8-16/h4-12,19,23H,13-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKFVNLRFUAYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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